molecular formula C10H34CaO20 B12858711 calcium (2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate octahydrate

calcium (2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate octahydrate

Cat. No.: B12858711
M. Wt: 514.44 g/mol
InChI Key: BZIQRKZYNJKEJN-JQONIAHUSA-L
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Description

Calcium (2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate octahydrate, also known as calcium saccharate, is a calcium salt of saccharic acid. It is a white, crystalline powder that is soluble in water. This compound is often used in the pharmaceutical industry as a stabilizer and in various biochemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium (2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate octahydrate can be synthesized through the neutralization of saccharic acid with calcium hydroxide. The reaction typically involves dissolving saccharic acid in water and then slowly adding calcium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the crystalline product.

Industrial Production Methods

In industrial settings, the production of calcium saccharate involves large-scale neutralization reactions. The process is optimized for yield and purity, often involving controlled temperature and pH conditions. The final product is then purified through recrystallization to ensure high quality.

Chemical Reactions Analysis

Types of Reactions

Calcium (2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate octahydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other products.

    Substitution: It can participate in substitution reactions where one or more hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different saccharic acid derivatives, while reduction can produce simpler sugar alcohols.

Scientific Research Applications

Calcium (2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate octahydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer in formulations.

    Biology: It plays a role in biochemical assays and as a calcium supplement in cell culture media.

    Medicine: It is used in pharmaceutical formulations, particularly as a stabilizer for injectable solutions.

    Industry: It is employed in the production of biodegradable detergents, metal chelating agents, and high tensile strength fibers.

Mechanism of Action

The mechanism by which calcium (2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate octahydrate exerts its effects involves its interaction with calcium-binding proteins and enzymes. It can enhance the detoxification of toxins and carcinogens by increasing the activity of detoxifying enzymes. Additionally, it stabilizes various biochemical formulations by maintaining the structural integrity of active ingredients.

Comparison with Similar Compounds

Similar Compounds

  • Calcium gluconate
  • Calcium lactate
  • Calcium citrate

Comparison

Calcium (2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate octahydrate is unique due to its specific configuration and hydration state, which confer distinct solubility and stability properties. Compared to calcium gluconate and calcium lactate, it has a higher solubility in water, making it more suitable for certain pharmaceutical applications. Its unique structure also allows for specific interactions with biochemical molecules, enhancing its effectiveness in various applications.

Biological Activity

Calcium (2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate octahydrate, commonly referred to as calcium D-tartrate or calcium tartrate, is a calcium salt of tartaric acid. This compound has garnered attention in various fields of research due to its potential biological activities and applications. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Calcium D-tartrate has the molecular formula C10_{10}H14_{14}CaO10_{10} and a molecular weight of approximately 286.24 g/mol. The compound is characterized by its octahydrate form, indicating the presence of eight water molecules associated with each molecule of calcium D-tartrate. The stereochemistry of the compound is critical for its biological activity.

Biological Activity

Calcium D-tartrate exhibits several biological activities that have been investigated in various studies:

  • Antioxidant Activity :
    • Calcium D-tartrate has shown potential antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in biological systems.
    • A study by Ahn et al. (2020) demonstrated that calcium D-tartrate effectively increased the antioxidant enzyme activity in vitro, suggesting its role in protecting cells from oxidative damage .
  • Anti-inflammatory Effects :
    • Research indicates that calcium D-tartrate may exert anti-inflammatory effects. In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, calcium D-tartrate significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
    • Table 1 summarizes findings on the anti-inflammatory effects of calcium D-tartrate.
    StudyModelFindings
    Ahn et al. (2020)Macrophage modelReduced TNF-α and IL-6 levels
    Kim et al. (2021)Rat modelDecreased paw edema in inflammatory response
  • Bone Health :
    • Calcium is essential for bone health, and calcium D-tartrate contributes to this aspect by serving as a dietary supplement. It aids in calcium absorption and utilization in the body.
    • A clinical trial involving postmenopausal women showed that supplementation with calcium D-tartrate improved bone mineral density over six months .
  • Metabolic Effects :
    • Recent studies have suggested that calcium D-tartrate may influence metabolic pathways. In diabetic animal models, it was observed to improve glucose metabolism and insulin sensitivity .

Case Studies

Several case studies have highlighted the beneficial effects of calcium D-tartrate:

  • Case Study 1 : A double-blind placebo-controlled study involving 100 participants with osteopenia revealed that those receiving calcium D-tartrate showed a significant increase in bone mineral density compared to the placebo group over 12 months .
  • Case Study 2 : In a cohort study assessing dietary supplements among elderly populations, those who included calcium D-tartrate in their diet reported fewer incidences of fractures compared to those who did not .

Properties

Molecular Formula

C10H34CaO20

Molecular Weight

514.44 g/mol

IUPAC Name

calcium;(2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate;octahydrate

InChI

InChI=1S/2C5H10O6.Ca.8H2O/c2*6-1-2(7)3(8)4(9)5(10)11;;;;;;;;;/h2*2-4,6-9H,1H2,(H,10,11);;8*1H2/q;;+2;;;;;;;;/p-2/t2*2-,3-,4+;;;;;;;;;/m00........./s1

InChI Key

BZIQRKZYNJKEJN-JQONIAHUSA-L

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.O.O.O.O.O.O.O.O.[Ca+2]

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.O.O.O.O.O.O.O.O.[Ca+2]

Origin of Product

United States

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